molecular formula C10H15N3O B1428124 2-(Piperidin-4-ylmethoxy)pyrazine CAS No. 1250125-99-5

2-(Piperidin-4-ylmethoxy)pyrazine

Cat. No.: B1428124
CAS No.: 1250125-99-5
M. Wt: 193.25 g/mol
InChI Key: BBXTXXSIROQNJB-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) and Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry

The pyrazine and piperidine rings are considered "privileged scaffolds" in medicinal chemistry due to their frequent presence in a wide array of biologically active compounds and approved drugs. thieme-connect.comndl.gov.in

Pyrazine , a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key component in numerous natural and synthetic compounds. nih.gov Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable pharmacophore. nih.gov The pyrazine ring is found in drugs with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net

Piperidine , a saturated six-membered heterocycle containing one nitrogen atom, is one of the most common synthetic fragments in drug design. mdpi.com The introduction of a piperidine scaffold can modulate a molecule's physicochemical properties, such as solubility and basicity, and improve its pharmacokinetic profile. thieme-connect.comresearchgate.netnih.gov Chiral piperidine scaffolds are particularly important, as they can enhance biological activity and selectivity. thieme-connect.comresearchgate.net Piperidine derivatives are found in drugs for a vast range of conditions, including neurological disorders and cancer. ndl.gov.inmdpi.com

The combination of these two scaffolds into a single molecule, as seen in 2-(piperidin-4-ylmethoxy)pyrazine, offers a strategy for developing novel drug candidates with potentially unique pharmacological profiles. ndl.gov.in

Rationale for Investigating this compound in Drug Discovery and Chemical Biology

The investigation of this compound is driven by the established importance of its constituent parts and the potential for synergistic or novel biological activities. The pyrazine moiety can mimic purine (B94841) interactions, making it a candidate for targeting enzymes like kinases. The flexible piperidine group, on the other hand, allows for diverse intermolecular interactions, which can be crucial for binding to biological targets.

The rationale for its investigation is further supported by studies on analogous compounds. For example, derivatives of piperidine-pyrazine structures have shown potential in cancer therapy as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1). nih.gov

Overview of Current Academic Research Trajectories for this compound and Related Analogs

Current research on this compound and its analogs is primarily focused on its potential as a scaffold for the development of new therapeutic agents. smolecule.comsmolecule.com While published research directly on the parent compound is limited, studies on closely related analogs provide insight into its potential applications.

A significant area of investigation is in the development of kinase inhibitors. The pyrazine-piperidine combination is being explored for its ability to act as ATP-competitive inhibitors in signal transduction pathways associated with cell proliferation.

Another research trajectory involves its potential as an anti-inflammatory and neuroprotective agent. smolecule.com The structure suggests possible interactions with neurotransmitter systems and pathways involved in inflammation. smolecule.com

Furthermore, preliminary studies on similar compounds indicate potential antimicrobial properties, opening another avenue for investigation. smolecule.com The synthesis of various analogs, such as those with substitutions on the piperidine nitrogen or the pyrazine ring, is a common strategy to explore and optimize biological activity. nih.govsmolecule.com For instance, the synthesis of 2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine and 2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine highlights the exploration of N-substituted derivatives to modulate pharmacological properties. smolecule.comsmolecule.com

Table 1: Physicochemical Properties of this compound and a Related Analog

Property2-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine
Molecular Formula C₁₇H₂₀FN₃OC₁₅H₂₀N₄O₂
Molecular Weight 301.36 g/mol 288.34 g/mol
Source smolecule.com smolecule.com

Table 2: Investigated Biological Activities of Related Piperidine-Pyrazine Analogs

Biological ActivityInvestigated Analog ClassPotential ApplicationSource
Neuroprotective Properties N-substituted piperidin-4-ylmethoxy)pyrazine derivativesNeurological disorders smolecule.com
Anti-inflammatory Effects N-substituted piperidin-4-ylmethoxy)pyrazine derivativesInflammatory conditions smolecule.com
Antimicrobial Activity N-substituted piperidin-4-ylmethoxy)pyrazine derivativesInfectious diseases smolecule.com
Kinase Inhibition Piperidine-pyrazine hybridsCancer therapy
LSD1 Inhibition 3-(Piperidin-4-ylmethoxy)pyridine (B1265346) containing compoundsCancer therapy nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-11-4-2-9(1)8-14-10-7-12-5-6-13-10/h5-7,9,11H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXTXXSIROQNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Piperidin 4 Ylmethoxy Pyrazine and Its Derivatives

Retrosynthetic Analysis and Key Precursors for 2-(Piperidin-4-ylmethoxy)pyrazine

A retrosynthetic analysis of the target molecule, this compound, breaks down the compound into its fundamental precursors. The primary disconnection occurs at the ether linkage, separating the pyrazine (B50134) and piperidine (B6355638) moieties. This approach identifies two key building blocks: a pyrazine with a suitable leaving group at the 2-position and 4-(hydroxymethyl)piperidine.

The most common precursor for the pyrazine component is 2-chloropyrazine (B57796). google.comchemicalbook.comchemicalbook.com This versatile intermediate can be prepared through several methods, including the direct chlorination of pyrazine at elevated temperatures or the treatment of 2-hydroxypyrazine (B42338) with a chlorinating agent like phosphorus oxychloride. google.comtripod.com The synthesis of 2-hydroxypyrazines can be achieved by condensing α-dicarbonyl compounds with α-aminoacid amides. tripod.com

The second key precursor, 4-(hydroxymethyl)piperidine, and its derivatives are also accessible through various synthetic routes. google.comgoogle.com For instance, the reduction of corresponding 4-carboxypiperidine derivatives can yield the desired alcohol. The piperidine ring itself can be constructed through methods like the hydrogenation of corresponding pyridine (B92270) precursors or via cyclization reactions. dtic.milnih.gov

Classical and Contemporary Synthetic Routes to the this compound Core Structure

The construction of the this compound core structure is typically achieved through a nucleophilic substitution reaction. In this process, the hydroxyl group of 4-(hydroxymethyl)piperidine, often after deprotonation with a base to form the more nucleophilic alkoxide, attacks the electrophilic carbon of 2-chloropyrazine, displacing the chloride leaving group.

Common bases employed in this reaction include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium hydroxide (B78521) (NaOH). The reaction is generally carried out in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reactants and promote the reaction rate.

An alternative approach involves the use of a protected piperidine derivative, such as N-Boc-4-(hydroxymethyl)piperidine. The Boc (tert-butyloxycarbonyl) protecting group prevents side reactions at the piperidine nitrogen and can be readily removed in a subsequent step, typically by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Targeted Synthesis of Functionalized this compound Analogs

The synthesis of functionalized analogs of this compound is a key area of research, allowing for the exploration of structure-activity relationships in medicinal chemistry. Modifications can be introduced on the pyrazine moiety, the piperidine ring, or the linker region.

Strategies for Modification on the Pyrazine Moiety

Modifications to the pyrazine ring are typically introduced at the precursor stage. tripod.com By starting with substituted 2-chloropyrazines, a variety of analogs can be prepared. For example, the use of 2-chloro-3-methylpyrazine (B1202077) or 2-chloro-5-bromopyrazine would lead to the corresponding substituted final products. The synthesis of these substituted pyrazines often involves multi-step sequences, starting from appropriately substituted dicarbonyl compounds and amino acids or their derivatives. tripod.com

Approaches for Derivatization of the Piperidine Ring

The piperidine ring offers numerous opportunities for derivatization. nih.gov One common strategy is the N-alkylation or N-acylation of the piperidine nitrogen. This is typically performed after the coupling of the piperidine and pyrazine moieties. For instance, the secondary amine of this compound can be reacted with a variety of electrophiles, such as alkyl halides, acyl chlorides, or isocyanates, to introduce a wide range of substituents. aablocks.com This allows for the synthesis of libraries of compounds with diverse functionalities at the piperidine nitrogen.

Synthetic Exploration of the Linker Region

While less common, modifications to the ether linker can also be explored. This could involve changing the length of the alkyl chain or introducing substituents. For example, instead of 4-(hydroxymethyl)piperidine, one could use 4-(2-hydroxyethyl)piperidine to create a longer, more flexible linker. The synthesis of these modified piperidine alcohols would follow similar principles to the synthesis of 4-(hydroxymethyl)piperidine, starting from the appropriate piperidine-4-alkanoic acid or ester.

Optimization of Synthetic Reaction Conditions and Yields

The optimization of reaction conditions is crucial for developing efficient and scalable syntheses of this compound and its derivatives. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time.

For the key etherification step, a strong, non-nucleophilic base like sodium hydride is often preferred to ensure complete deprotonation of the alcohol and minimize side reactions. The choice of solvent can also significantly impact the reaction outcome, with polar aprotic solvents like DMF or DMSO often providing good results. The reaction temperature is typically maintained between room temperature and moderate heating (e.g., 60-80 °C) to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.

Purification of the final product is often achieved through column chromatography on silica (B1680970) gel. In cases where the product is a basic amine, it may be converted to a salt, such as a hydrochloride or trifluoroacetate (B77799) salt, to improve its crystallinity and ease of handling.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound is of significant interest. While a direct asymmetric synthesis of this specific compound is not widely reported, a plausible and efficient strategy involves the use of a chiral building block approach. This method relies on the synthesis of enantiomerically pure N-protected 4-(hydroxymethyl)piperidine, which can then be coupled with a suitable pyrazine derivative.

A viable route to the key chiral intermediate, (R)- or (S)-N-Boc-4-(hydroxymethyl)piperidine, can be envisioned starting from commercially available chiral precursors, such as (R)- or (S)-nipecotic acid. The synthesis would proceed through the following key transformations:

Protection of the piperidine nitrogen: The secondary amine of the starting chiral nipecotic acid is protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.

Reduction of the carboxylic acid: The carboxylic acid moiety is reduced to the corresponding primary alcohol. This can be achieved using various reducing agents, such as lithium aluminum hydride or borane (B79455) complexes.

Coupling with 2-chloropyrazine: The resulting enantiomerically pure N-Boc-4-(hydroxymethyl)piperidine is then coupled with 2-chloropyrazine via a Williamson ether synthesis. This reaction is typically carried out in the presence of a strong base, such as sodium hydride, to deprotonate the alcohol and facilitate nucleophilic attack on the electron-deficient pyrazine ring.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired enantiomer of this compound as a salt, which can be neutralized to the free base.

Reaction Scheme for Stereoselective Synthesis:

Generated code

Table 1: Proposed Key Intermediates and Reagents for Stereoselective Synthesis

StepStarting MaterialReagent(s)Intermediate/Product
1(R)- or (S)-Nipecotic acid(Boc)₂O, Base(R)- or (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
2(R)- or (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acidLiAlH₄ or BH₃·THF(R)- or (S)-tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
3(R)- or (S)-tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateNaH, 2-Chloropyrazine(R)- or (S)-tert-butyl 4-((pyrazin-2-yloxy)methyl)piperidine-1-carboxylate
4(R)- or (S)-tert-butyl 4-((pyrazin-2-yloxy)methyl)piperidine-1-carboxylateHCl or TFA(R)- or (S)-2-(Piperidin-4-ylmethoxy)pyrazine

Preparation of Isotopic Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative bioanalytical assays. The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) at specific positions within the molecule.

Deuterium Labeling:

Deuterium can be introduced into the pyrazine ring of the target molecule by utilizing a commercially available deuterated starting material, pyrazine-d4 (B50138). The synthesis would follow a similar pathway to the unlabeled counterpart, where pyrazine-d4 is first halogenated to produce 2-chloro-d3-pyrazine. This labeled intermediate is then coupled with N-Boc-4-(hydroxymethyl)piperidine, followed by deprotection to yield this compound-d3.

Reaction Scheme for Deuterium Labeling:

Generated code

Carbon-13 Labeling:

Carbon-13 can be incorporated into the methoxy (B1213986) bridge of the molecule. This can be accomplished by using a ¹³C-labeled source for the methoxymethyl group. A potential strategy involves the reaction of 2-hydroxypyrazine with a ¹³C-labeled halo- or tosyloxymethylpiperidine derivative. Alternatively, if a synthetic route allows for the late-stage introduction of the methoxy group, a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide, could be employed to methylate a 2-hydroxypyrazine precursor. However, the more common synthetic route involves the coupling of the two main fragments. Therefore, the synthesis of N-Boc-4-((¹³C-methoxy)methyl)piperidine would be a key step.

A more direct approach for labeling the pyrazine moiety would involve starting with a ¹³C-labeled pyrazine precursor, though this may be less commercially accessible than deuterated analogs.

Table 2: Proposed Strategies for Isotopic Labeling

IsotopePosition of LabelProposed MethodKey Labeled Reagent
²H (D)Pyrazine ringCoupling with a deuterated pyrazine derivative2-Chloro-d3-pyrazine
¹³CMethoxy carbonCoupling with a ¹³C-labeled piperidine fragmentN-Boc-4-((¹³C-methoxy)methyl)piperidine

The successful synthesis and characterization of these labeled compounds would provide essential tools for in-depth pharmacological and metabolic investigations of this compound.

Structure Activity Relationship Sar and Design Principles for 2 Piperidin 4 Ylmethoxy Pyrazine Analogs

Design Strategies for Modulating Biological Activity within the 2-(Piperidin-4-ylmethoxy)pyrazine Scaffold

The design of biologically active molecules based on the this compound scaffold often commences from a hit compound identified through screening or is inspired by known ligands for a particular target. A primary strategy involves the systematic modification of different parts of the molecule—the pyrazine (B50134) ring, the piperidine (B6355638) ring, and the methoxy (B1213986) linker—to probe the chemical space and optimize interactions with the target protein.

One common approach is scaffold hopping , where the pyrazine core might be replaced by other heterocyclic systems to explore different vector orientations of substituents and to modulate physicochemical properties. For instance, in the development of Lysine (B10760008) Specific Demethylase 1 (LSD1) inhibitors, a similar scaffold, 3-(piperidin-4-ylmethoxy)pyridine (B1265346), was identified as a promising starting point. nih.gov This suggests that bioisosteric replacement of the pyrazine with a pyridine (B92270) ring can be a viable strategy to modulate activity and selectivity.

Another key design principle is the introduction of substituents that can engage in specific interactions with the target, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For example, in the design of LSD1 inhibitors, an additional phenyl group was introduced to the core scaffold with the rationale of increasing binding affinity through further interactions within the active site. nih.gov

Furthermore, the piperidine moiety is often considered a crucial element for establishing key interactions. The basic nitrogen of the piperidine can form important salt bridges or hydrogen bonds with acidic residues in the target protein, such as Asp555 in LSD1. nih.gov Therefore, maintaining this feature or strategically modifying its basicity and steric environment is a central aspect of the design strategy. The piperidin-4-ylmethyl group has been shown to significantly enhance inhibitory activity and selectivity for LSD1. nih.gov

Impact of Substituents on the Pyrazine Ring on Biological Activity and Selectivity

Substituents on the pyrazine ring play a critical role in determining the biological activity and selectivity of this compound analogs. The nature, size, and position of these substituents can profoundly influence the molecule's affinity for its target.

In a series of 5,6-di-substituted-2-(piperidin-4-ylmethoxy)pyrazine analogs developed as allosteric inhibitors of Flavivirus NS2B-NS3 protease, the substituents at the 5- and 6-positions of the pyrazine ring were found to be crucial for activity. Replacing the initial para-bromo-phenyl groups with bulkier and more hydrophobic moieties like tert-butyl, thiophene-3-yl, furan-3-yl, and iodo led to a significant increase in inhibitory potency. This suggests that these positions can accommodate larger groups and that increased hydrophobicity is favorable for binding.

Conversely, modifications to the core aromatic ring itself can be detrimental. When the pyrazine ring was replaced with other aromatic systems like pyridine, thiophene, or imidazo[1,2-a]pyrazine in this same series of Flavivirus protease inhibitors, a considerable reduction in activity was observed.

In the context of LSD1 inhibitors with a related pyridine core, the substituents on the heterocyclic ring were also shown to be critical. For instance, a 4-cyanophenyl group at the 5-position of the pyridine ring was found to be optimal for inhibitory activity, while other groups like amides or alkyl-containing phenyl groups significantly diminished potency. nih.gov This highlights the sensitivity of the target's binding pocket to the electronic and steric properties of the substituents on the core heterocyclic ring.

Impact of Pyrazine Ring Modifications on Flavivirus Protease Inhibition
CompoundR5 and R6 SubstituentsIC50 (µM)
14-bromophenyl21.7
24-iodophenyl0.52
5thiophene-3-yl1.42
6furan-3-yl1.0
74-tert-butylphenyl3.14

Role of Piperidine Ring Substitutions on Receptor Interactions and Potency

The piperidine ring within the this compound scaffold is a key interaction domain, and substitutions on this ring can significantly modulate binding affinity and potency. The basic nitrogen atom of the piperidine is a common feature for interaction with acidic residues in protein binding sites.

For LSD1 inhibitors with a similar pyridine core, the basic 3-(piperidin-4-ylmethoxy) group was determined to be important for inhibitory activity. nih.gov Docking studies have suggested that the protonated piperidine amino group can form a hydrogen bond with Asp555 in the active site of LSD1. nih.gov This highlights the importance of the basicity of the piperidine nitrogen for potent inhibition.

Furthermore, the point of attachment to the piperidine ring is crucial. In the same series of LSD1 inhibitors, a piperidin-3-yl substituent was found to be significantly less favorable than the piperidin-4-yl group, leading to a considerable decrease in activity. nih.gov This indicates a strict spatial requirement for the positioning of the heterocyclic core relative to the piperidine ring for optimal interaction with the target.

Alterations to the linker between the piperidine and the core heterocycle can also impact activity. Replacing the ether linkage (-O-) with an amine linkage (-NH-) in the LSD1 inhibitor series was found to be highly unfavorable, resulting in a significant drop in potency. nih.gov

Effect of Piperidine and Linker Modifications on LSD1 Inhibition (Pyridine Core Analogs)
Compound ModificationKi (µM)Fold Change in Activity (vs. Compound 17)
Piperidin-4-ylmethoxy (Compound 17)0.029-
Piperidin-3-ylmethoxy (Compound 42)0.650~22-fold decrease
Piperidin-4-ylamino (Compound 43)1.2~41-fold decrease

Conformational Analysis and its Influence on SAR of this compound Derivatives

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the pyrazine and piperidine rings, as well as the conformation of the methoxy linker, dictates how the molecule fits into the binding site of its target protein.

While specific conformational analysis studies on this compound derivatives are not extensively reported, insights can be drawn from related structures. For instance, the crystal structure of an LSD1 inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, in complex with the enzyme provides valuable information. This structure revealed that the piperidine ring binds in a negatively charged pocket and can adopt multiple conformations, interacting with both Asp555 and Asn540. The 4-methylphenyl group occupies a hydrophobic pocket, and the 4-cyanophenyl group extends deep into the substrate-binding cavity, forming a hydrogen bond with Lys661.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, QSAR models could be developed to predict the activity of new analogs and to gain insights into the structural features that are important for their biological effects.

While specific QSAR models for the this compound scaffold are not widely published, the principles of QSAR can be applied to this class of compounds. A typical QSAR study would involve:

Data Set Preparation: A series of this compound analogs with their experimentally determined biological activities (e.g., IC50 or Ki values) would be collected.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound, capturing their physicochemical properties, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) features.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

Such models could quantitatively describe the impact of substituents on the pyrazine and piperidine rings, providing a predictive tool for designing more potent analogs and prioritizing their synthesis.

Ligand Efficiency and Lipophilicity Efficiency Analyses in this compound Optimization

In the process of optimizing lead compounds, it is crucial to not only enhance potency but also to maintain favorable physicochemical properties to ensure drug-likeness. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two important metrics used to guide this process.

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is calculated as: LE = -ΔG / N where ΔG is the binding free energy and N is the number of heavy atoms. A higher LE value indicates that the molecule is making more efficient use of its size to achieve its binding affinity.

Lipophilic Ligand Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP A higher LLE value is desirable, as it indicates that the compound achieves high potency without excessive lipophilicity, which can be associated with poor solubility, high metabolic instability, and off-target toxicity.

Pharmacological Investigations of 2 Piperidin 4 Ylmethoxy Pyrazine: Preclinical and Mechanistic Studies

Identification and Characterization of Molecular Targets

The biological activity of 2-(piperidin-4-ylmethoxy)pyrazine and its analogs is attributed to their interactions with various enzymes and cellular signaling pathways. Research has centered on their potential as inhibitors of key proteins involved in cancer progression.

The this compound scaffold has been identified as a crucial component in the design of inhibitors for several enzymes implicated in cancer.

Lysine-Specific Demethylase 1 (LSD1): The piperidine-pyrazine structure is a key intermediate in the synthesis of inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers. nih.govfigshare.com LSD1 plays a critical role in gene expression regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4), and its inhibition is a promising strategy for cancer therapy. nih.govfigshare.com Analogs, such as those where the pyrazine (B50134) ring is replaced by pyridine (B92270), have demonstrated potent LSD1 inhibitory activity, with Kᵢ values as low as 29 nM. nih.govfigshare.com These compounds act as competitive inhibitors against the H3K4 substrate. nih.govfigshare.com Structural studies of a related pyridine-based inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, in complex with LSD1 revealed key interactions. mdpi.comnih.govresearchgate.net The piperidine (B6355638) ring interacts with the side chains of Asp555 and Asn540, while other parts of the molecule bind in a hydrophobic pocket and interact with the critical residue Lys661 in the catalytic center. mdpi.comnih.govresearchgate.net

Kinases: The piperidine-pyrazine framework is also being investigated for its potential to inhibit various kinases involved in cancer cell signaling. For instance, derivatives of a similar scaffold, 2,4-diaminoquinazoline, featuring a piperidine moiety, have been developed as potent inhibitors of p21-activated kinase 4 (PAK4), with IC₅₀ values below 1 µM. mdpi.comnih.gov Additionally, fragment-based screening has led to the development of piperidine-containing compounds like AT7519, which are potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Other research has focused on developing 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of Protein Kinase B (Akt). nih.gov

There is no specific information available in the provided search results regarding the inhibition or activation of "ZVpro" by this compound.

While the primary focus of research has been on enzyme inhibition, some studies suggest that piperidine derivatives can modulate neurotransmitter systems, with investigations into their interaction with nicotinic acetylcholine (B1216132) receptors for potential cognitive enhancement. The broader class of piperidine-containing compounds has been shown to interact with histamine (B1213489) and sigma receptors, which are implicated in pain modulation and neuroprotection. However, specific receptor binding data for this compound itself is not detailed in the provided results.

By inhibiting key enzymes like LSD1 and various kinases, this compound and its analogs can significantly modulate cellular signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of LSD1 by these compounds leads to an increase in cellular H3K4 methylation, altering gene expression. nih.govfigshare.com Furthermore, potent LSD1 inhibitors derived from this scaffold have been shown to strongly inhibit the proliferation of leukemia and solid tumor cells. nih.govfigshare.com

Analogs targeting the Protein Kinase B (Akt) pathway, a critical regulator of cell growth and survival, have been shown to modulate biomarkers of signaling through this pathway in vivo. nih.gov Similarly, compounds targeting PAK4, a kinase involved in cell proliferation, migration, and invasion, effectively suppress these processes in cancer cells by downregulating PAK4-dependent pathways. mdpi.com

In Vitro Pharmacological Profiling of this compound and its Analogs

In vitro studies have been instrumental in quantifying the functional activity and elucidating the mechanism of action of this compound and related compounds in cancer cell lines.

Cellular assays have demonstrated the potent anti-proliferative activity of compounds based on the this compound scaffold.

A study on a pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), in chronic myeloid leukemia K562 cells revealed a half-maximal inhibitory concentration (IC₅₀) for viability of 25 µM after 72 hours of treatment. rjraap.comnih.gov

Potent LSD1 inhibitors containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure have been shown to inhibit the proliferation of several leukemia and solid tumor cells with half-maximal effective concentrations (EC₅₀) as low as 280 nM. nih.govfigshare.com

Novel 2,4-diaminoquinazoline derivatives with piperidine substitutions, designed as PAK4 inhibitors, exhibited significant inhibitory activity against the A549 lung cancer cell line, with IC₅₀ values for two lead compounds being 0.060 µM and 0.068 µM, respectively. nih.gov

Another study on pyrazine derivatives tested against the A549 lung cancer cell line found that compounds 12a and 13a displayed excellent anticancer activity with IC₅₀ values of 19 ± 0.50 µM and 17 ± 0.5 µM, respectively. nih.gov

A library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was screened for cytotoxicity, with one compound showing an IC₅₀ value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line. rsc.org

Compound Class/DerivativeCell LineAssay TypePotencyCitation
2-mOPPK562 (Leukemia)Viability (MTT)IC₅₀: 25 µM (72h) rjraap.comnih.gov
3-(piperidin-4-ylmethoxy)pyridine analogLeukemia/Solid TumorProliferationEC₅₀: as low as 280 nM nih.govfigshare.com
2,4-diaminoquinazoline analog (8d)A549 (Lung Cancer)PAK4 InhibitionIC₅₀: 0.060 µM nih.gov
2,4-diaminoquinazoline analog (9c)A549 (Lung Cancer)PAK4 InhibitionIC₅₀: 0.068 µM nih.gov
Pyrazine derivative (12a)A549 (Lung Cancer)AnticancerIC₅₀: 19 ± 0.50 µM nih.gov
Pyrazine derivative (13a)A549 (Lung Cancer)AnticancerIC₅₀: 17 ± 0.5 µM nih.gov
Piperazin-1-yl-methanone analog (10ec)BT-474 (Breast Cancer)Cytotoxicity (MTT)IC₅₀: 0.99 ± 0.01 µM rsc.org

Investigations into the cellular mechanisms have revealed that compounds from the pyrazine family primarily exert their anti-cancer effects by inhibiting cell proliferation and inducing programmed cell death (apoptosis).

Inhibition of Cell Proliferation: As established, these compounds potently inhibit the proliferation of various cancer cells. nih.govfigshare.comrjraap.comnih.gov This inhibition is often linked to the arrest of the cell cycle. For example, the pyrazine derivative 2-mOPP was found to cause cell cycle arrest in the G0/G1 phase in K562 leukemia cells. rjraap.comnih.gov Another study on a triazole-piperazine conjugate noted cell cycle arrest at the sub-G1 and G2/M phases. rsc.org

Apoptosis Induction: A significant mechanism of action for these compounds is the induction of apoptosis. rjraap.comnih.gov Studies on 2-mOPP showed that it induces apoptosis in K562 cells, as evidenced by morphological changes, Annexin V/PI staining, and DNA ladder formation. rjraap.comnih.gov The induction of apoptosis is often mediated through the modulation of key regulatory proteins. Treatment with 2-mOPP led to the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. rjraap.comnih.gov This disruption of the Bcl-2/Bax balance is a common mechanism for inducing apoptosis via the intrinsic mitochondrial pathway. researchgate.net Other pyrazine and piperidine derivatives have also been confirmed to induce apoptosis through similar mechanisms, including the activation of caspases. rsc.orgresearchgate.netnih.gov

Selectivity Studies against Related Biological Targets

There is no publicly available information detailing the selectivity profile of this compound against related biological targets. For context, related compounds containing a piperidinylmethoxy-pyridine moiety have been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), demonstrating high selectivity against monoamine oxidase A and B (MAO-A and MAO-B). However, specific selectivity data for the pyrazine-containing analogue, this compound, has not been reported.

In Vivo Preclinical Efficacy Studies of this compound in Animal Models

Evaluation of Efficacy in Disease-Relevant Animal Models (e.g., cancer, antiviral)

No specific in vivo efficacy studies for this compound in animal models of cancer or viral infections have been published in the scientific literature. While broader classes of pyrazine derivatives have been explored for their potential anticancer and antiviral properties, and compounds with a piperidine moiety have shown in vivo anticancer efficacy as CDC42 inhibitors, these findings are not directly attributable to this compound.

Pharmacodynamic Biomarker Assessment in Preclinical Animal Studies

Consistent with the absence of in vivo efficacy data, there are no published preclinical studies that assess pharmacodynamic biomarkers following the administration of this compound in animal models. Such studies are crucial for understanding the molecular mechanisms of a compound's action in a living organism, but this information is not available for the specified molecule.

Computational Chemistry and Molecular Modeling in 2 Piperidin 4 Ylmethoxy Pyrazine Research

Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as a derivative of 2-(Piperidin-4-ylmethoxy)pyrazine, and its protein target.

Research into structurally related compounds highlights the utility of this approach. For instance, docking studies on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives, which share the core piperidinylmethoxy fragment, have been performed to elucidate their binding mode as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), a significant target in cancer therapy. nih.gov These studies, often utilizing crystal structures from the Protein Data Bank (PDB), such as PDB ID: 2V1D, help identify crucial interactions within the enzyme's active site. nih.gov The analysis suggests a competitive inhibition mechanism against substrates like dimethylated H3K4 and reveals key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govnih.gov For example, docking simulations suggested favorable interactions between the pyridine (B92270) ring of a ligand and the cofactor FAD and residue Y761 in the LSD1 active site. nih.gov

Similarly, docking studies on other pyrazine (B50134) derivatives have been conducted to identify potential inhibitors for different therapeutic targets. In the context of PIM-1 kinase, another cancer-related target, docking simulations have identified key amino acid residues essential for ligand-receptor interactions, including Glu171, Glu121, Lys67, and Asp186, which form hydrogen bonds with the inhibitors. bibliomed.org These computational predictions provide a rational basis for the structure-activity relationships (SAR) observed in laboratory experiments and guide the design of more potent and selective inhibitors. nih.gov

Target EnzymePDB CodeKey Interacting ResiduesCompound Scaffold
Lysine Specific Demethylase 1 (LSD1)2V1DFAD, Y7613-(Piperidin-4-ylmethoxy)pyridine
PIM-1 KinaseNot SpecifiedGlu171, Glu121, Lys67, Asp128, Asp131, Asp1863-(Pyrazin-2-yl)-1H-indazole

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

Following molecular docking, molecular dynamics (MD) simulations are frequently employed to evaluate the dynamic stability of the predicted ligand-target complex over time. While docking provides a static snapshot of the binding pose, MD simulations introduce motion and solvent effects, offering a more realistic representation of the physiological environment. These simulations calculate the atomic trajectories of the system by solving Newton's equations of motion, providing insights into the conformational stability of the ligand in the binding pocket and the flexibility of the protein.

The primary goals of MD simulations in this context are to:

Assess Stability: To verify if the binding mode predicted by docking is stable over a period of nanoseconds or longer.

Refine Binding Poses: To observe any subtle changes in the ligand's orientation that might lead to a more favorable binding state.

Calculate Binding Free Energy: To provide a more accurate estimation of the binding affinity by using methods such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).

For a pyrazine-based inhibitor, MD simulations would confirm whether the key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, thus validating the proposed binding mode.

In Silico Screening and Virtual Library Design for Novel this compound Analogs

In silico screening, or virtual screening, is a powerful computational technique for identifying promising lead compounds from large chemical libraries. This approach is particularly valuable for discovering novel analogs of a core scaffold like this compound. The process often begins with a pharmacophore model, which is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific target.

Based on the binding mode of known active pyrazine derivatives, a 3D-pharmacophore can be generated. bibliomed.org This model is then used as a 3D query to search large compound databases, such as the ZINC database, for molecules that match the pharmacophore features. bibliomed.org This process can filter millions of compounds down to a manageable number of "hits" with a high probability of being active. These hits can then be subjected to further computational analysis, such as molecular docking and ADME prediction, before being prioritized for chemical synthesis and biological testing. bibliomed.org This strategy accelerates the discovery of novel and diverse chemical entities for a given biological target, moving beyond simple modifications of a known inhibitor. semanticscholar.org

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design

The pharmacokinetic profile of a drug candidate, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its clinical success. Undesirable ADME properties are a major cause of late-stage drug development failures. nih.gov In silico ADME prediction models are now routinely used in the early stages of research to flag potential liabilities and guide the design of compounds with more favorable drug-like properties. nih.govdoaj.org

These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental results. nih.govnih.gov For a scaffold like this compound, computational tools can predict a wide range of properties.

ADME PropertyDescriptionCommon Predictive Method
Aqueous Solubility Affects absorption from the gut.QSAR, Machine Learning
Blood-Brain Barrier (BBB) Permeability Predicts potential for CNS effects.QSAR, Molecular Descriptors
Plasma Protein Binding (PPB) Influences distribution and availability of the free drug.Machine Learning Models nih.gov
CYP450 Inhibition/Metabolism Predicts potential for drug-drug interactions and metabolic stability.Molecular Docking, QSAR nih.gov
Human Liver Microsomal (HLM) Stability Indicates metabolic clearance rate in the liver.Machine Learning Models github.com
P-glycoprotein (P-gp) Substrate/Inhibitor Predicts involvement in cellular efflux, affecting absorption and distribution.QSAR, Pharmacophore Modeling semanticscholar.org
Topological Polar Surface Area (TPSA) Correlates with oral bioavailability and cell permeability.Descriptor Calculation nih.gov

By analyzing these predicted properties, medicinal chemists can modify the structure of this compound—for instance, by altering substituents on the pyrazine or piperidine (B6355638) rings—to improve its ADME profile while maintaining or enhancing its desired biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of a molecule. Methods like Density Functional Theory (DFT), with functionals such as B3LYP and B3PW91, are commonly used to study molecules of pharmaceutical interest. epstem.net

For this compound, these calculations can determine a variety of fundamental properties:

Optimized Molecular Geometry: Predicting the most stable 3D conformation, including bond lengths and angles. epstem.net

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net

Charge Distribution: Determining the partial atomic charges (e.g., Mulliken atomic charges) on each atom, which is crucial for understanding intermolecular interactions like hydrogen bonding. epstem.net

Molecular Electrostatic Potential (MEP): Creating a 3D map of the electrostatic potential on the molecule's surface, which helps identify electron-rich (electrophilic attack) and electron-poor (nucleophilic attack) regions, guiding the understanding of molecular recognition and reactivity. epstem.net

Spectroscopic Properties: Simulating spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to confirm the molecule's structure. epstem.net

These quantum mechanical insights complement the classical mechanics-based approaches of docking and MD simulations, providing a deeper understanding of the intrinsic properties that govern the molecule's behavior. researchgate.net

Calculation MethodBasis SetCalculated Properties
DFT (e.g., B3LYP, B3PW91)e.g., 6-311G(d,p)Optimized Geometry, HOMO-LUMO Energies, Mulliken Charges, MEP epstem.net
GIAO (Gauge-Including Atomic Orbital)e.g., 6-311G(d,p)1H-NMR and 13C-NMR Isotropic Chemical Shifts epstem.net
High-Performance Methods (e.g., G4, CBS-QB3)Not ApplicableEnthalpy of Formation researchgate.net

Analytical Methodologies for Research and Quantification of 2 Piperidin 4 Ylmethoxy Pyrazine

Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., HPLC, TLC)

Chromatographic methods are indispensable for separating 2-(Piperidin-4-ylmethoxy)pyrazine from starting materials, byproducts, and degradants, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the predominant method for the purity assessment of polar heterocyclic compounds like this compound. A C18 (octadecyl) column is typically used, which separates compounds based on their hydrophobicity. nih.govnih.gov The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. nih.gov The piperidine (B6355638) moiety imparts basic properties to the molecule, so adjusting the pH of the mobile phase is crucial for achieving sharp, symmetrical peaks. Ultraviolet (UV) detection is suitable due to the presence of the pyrazine (B50134) ring, which acts as a chromophore. nih.gov A validated RP-HPLC method would be characterized by its selectivity, precision, accuracy, and linearity over a specific concentration range. ptfarm.plresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment

ParameterTypical Condition
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient Isocratic or Gradient elution (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at ~270 nm (typical absorbance for pyrazine ring)
Column Temp. 30 °C
Injection Vol. 10 µL

This table presents a hypothetical, yet typical, set of starting conditions for method development.

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective technique used to monitor the progress of chemical reactions and for preliminary purity checks. For a compound with a basic piperidine ring, silica (B1680970) gel plates (60 F254) are commonly used as the stationary phase. nih.gov The mobile phase is typically a mixture of a polar organic solvent (like ethyl acetate or methanol) and a less polar one (like hexane or dichloromethane), often with a small amount of a basic modifier (e.g., triethylamine or ammonia) to prevent peak tailing. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the UV-active pyrazine ring. nih.gov

Spectroscopic Methods for Structural Elucidation in Research (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of newly synthesized compounds like this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum provides information on the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, specific chemical shifts would be expected for the protons on the pyrazine ring, the piperidine ring, and the methoxy (B1213986) linker.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine-H8.0 - 8.3Multiplet
O-CH₂ -Piperidine~4.1Doublet
Piperidine-H (adjacent to N)2.9 - 3.2Multiplet
Piperidine-H (other)1.2 - 2.0Multiplet
Piperidine-CH (at C4)~1.9Multiplet
N-H (Piperidine)1.5 - 2.5 (broad)Singlet (broad)

Note: Predicted shifts are relative to a standard solvent like CDCl₃ or DMSO-d₆. Actual values may vary.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the molecular formula (C₁₀H₁₅N₃O). Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which provides further structural confirmation by identifying characteristic fragments corresponding to the pyrazine and piperidine moieties. The molecular ion peak [M+H]⁺ would be expected at m/z 194.1293 for C₁₀H₁₅N₃O.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=N (aromatic), C-O, and N-H stretching and bending vibrations.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Piperidine)3300 - 3500
C-H Stretch (Aliphatic)2850 - 3000
C=N Stretch (Pyrazine Ring)1500 - 1600
C-O Stretch (Ether)1050 - 1150

Development of Bioanalytical Methods for Quantification in Biological Matrices for Preclinical Studies (e.g., cell lysates, animal tissues/fluids)

For preclinical studies, it is crucial to quantify the concentration of this compound in biological matrices like plasma, cell lysates, or tissue homogenates. This requires the development of a sensitive, specific, and reliable bioanalytical method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity. mdpi.com The method involves three key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For a compound like this compound, SPE with a mixed-mode or polymeric sorbent would likely provide the cleanest extracts. mdpi.com

Chromatographic Separation: A rapid HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is developed to separate the analyte from matrix components. A short C18 column with a fast gradient is typically used to minimize run time.

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring one or more of its unique product ions. This process is highly selective and provides excellent sensitivity, often reaching the picogram or nanogram per milliliter level. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision.

Table 4: General Strategy for LC-MS/MS Method Development

StepApproach
Sample Preparation Solid-Phase Extraction (SPE) to remove proteins and phospholipids.
Chromatography UHPLC with a C18 column (e.g., 50 mm x 2.1 mm) and a fast gradient of acetonitrile in water (with formic acid).
Ionization Electrospray Ionization (ESI) in positive mode.
MS Detection Multiple Reaction Monitoring (MRM). Example transition: m/z 194.1 → [specific fragment ion].
Internal Standard Stable isotope-labeled this compound (e.g., d₄-labeled).
Validation The method must be validated according to regulatory guidelines for accuracy, precision, selectivity, stability, and matrix effect.

Potential Therapeutic Applications and Future Research Directions

Emerging Therapeutic Niches for 2-(Piperidin-4-ylmethoxy)pyrazine Based on Preclinical Discoveries

The this compound scaffold and its close analogs are subjects of growing interest in preclinical research, with potential applications spanning oncology, central nervous system (CNS) disorders, and infectious diseases.

In the realm of oncology , research has highlighted the potential of pyrazine-containing compounds. nih.govresearchgate.netnih.gov Derivatives featuring the piperidin-4-ylmethoxy moiety have shown potent inhibitory activity against epigenetic targets like Lysine-Specific Demethylase 1 (LSD1) and the histone acetyltransferases p300/CBP. nih.govnih.gov For instance, a compound where a pyrazine (B50134) core is linked to a piperidin-4-ylmethoxy group was identified as an inhibitor of p300/CBP HAT, which is a potential drug target for cancer. nih.gov Structure-activity relationship (SAR) studies revealed that the piperidin-4-ylmethoxy group was the most favorable substituent for this activity among the tested variations. nih.gov Similarly, structurally related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds have been developed as potent and selective LSD1 inhibitors, which strongly suppress the proliferation of leukemia and solid tumor cells. nih.gov

The central nervous system (CNS) represents another promising area. Piperidine (B6355638) and pyrazine derivatives are known to possess diverse pharmacological activities, including antidepressant and antipsychotic effects. researchgate.netsmolecule.com The piperidine scaffold is a key component in many compounds targeting CNS indications. nih.govresearchgate.net Specifically, 4-aminopiperidine (B84694) derivatives have been identified as potent cognition-enhancing drugs in preclinical models. nih.gov While direct studies on this compound for cognition are not prominent, the structural components are present in molecules designed for CNS targets. For example, piperidine/piperazine-based compounds are actively screened for affinity towards sigma receptors (S1R and S2R), which are implicated in CNS disorders. nih.gov

Beyond cancer and CNS, derivatives of pyrazine and piperidine have been investigated for antimicrobial and antiviral properties . researchgate.net Preliminary studies on related structures have shown broad-spectrum activity against various pathogens, including resistant strains, and potential antiviral activity against viruses like Zika by inhibiting viral proteases.

Strategies for Further Rational Design and Optimization of this compound Scaffolds

The rational design and optimization of the this compound scaffold are guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. thieme-connect.comthieme-connect.com

Core Structure Modifications: SAR studies on related LSD1 inhibitors have demonstrated that a pyridine (B92270) or pyrazine core structure is superior to a simple benzene (B151609) ring for inhibitory activity. nih.gov This is potentially due to enhanced interactions between the pyrazine core and key residues in the target's binding site, such as flavin and Tyr761 in LSD1. nih.gov

Importance of the Piperidin-4-ylmethoxy Group: The piperidin-4-ylmethoxy moiety itself is crucial for activity in many designs. Docking studies suggest that the protonated amine of this group forms critical hydrogen bonds and electrostatic interactions with negatively charged residues, such as Asp555 in LSD1. nih.gov The position of the linkage is also vital; the 4-position on the piperidine ring is significantly more favorable for activity than the 3-position in these inhibitors. nih.gov Furthermore, changing the ether linkage (-O-) to an amine linkage (-NH-) has been shown to be highly detrimental to activity. nih.gov

Peripheral Substitutions: The addition of various substituents to other parts of the scaffold can dramatically influence potency. In a series of LSD1 inhibitors, a 4-cyanophenyl group was found to be the optimal R5 substituent, fitting into a specific pocket and forming favorable interactions. nih.gov At another position (R6), a phenyl group was superior to a pyridine group, and adding small para-substituents like methyl (-Me) or trifluoromethyl (-CF3) to this phenyl ring significantly enhanced inhibition. nih.gov

Chiral Considerations and Physicochemical Properties: Introducing chiral centers into the piperidine scaffold is a key strategy used in drug design to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.comresearchgate.net For example, strategic substitutions on the piperidine ring have been used to increase the aqueous solubility of compounds without sacrificing potency. thieme-connect.com The development of efficient synthetic methods, including stereoselective catalysis, is essential for accessing specific isomers and exploring the impact of chirality. nih.gov

The table below summarizes key SAR findings from related compound series that can inform the optimization of this compound scaffolds.

Scaffold FeatureFavorable for ActivityUnfavorable for ActivityRationale/ObservationCitation
Core Heterocycle Pyridine or PyrazineBenzeneEnhanced interactions with target protein residues. nih.gov
Piperidine Linkage Position 4-ylmethoxy3-ylmethoxyThe 4-position substituent is significantly more favorable for binding. nih.gov
Linker Atom Ether (-O-)Amine (-NH-)Change of linker greatly reduces inhibitory activity. nih.gov
Peripheral Groups (R5) 4-cyanophenylAmide or alkyl-containing phenylsThe 4-cyanophenyl group fits optimally in a hydrophobic pocket. nih.gov
Peripheral Groups (R6) Phenyl (with para-substituents)Pyridine; ortho/meta-substituentsPara-substituents (e.g., -Me, -CF3) can enhance inhibition significantly. nih.gov

Integration of Advanced Chemical Biology and Omics Technologies in this compound Research

Advancing the research of this compound and its derivatives beyond initial screening requires the integration of sophisticated chemical biology and "omics" technologies. These approaches can elucidate mechanisms of action, identify novel targets, and predict therapeutic responses.

Chemical Biology and Computational Modeling: Chemical biology tools are instrumental in understanding how these compounds interact with their biological targets. Molecular docking studies, for example, are frequently used to predict the binding modes of pyrazine-based inhibitors within the active sites of proteins like LSD1 or p300/CBP. nih.govnih.gov These computational models help rationalize observed SAR data, such as the importance of the piperidin-4-ylmethoxy group's interaction with specific amino acid residues. nih.gov Furthermore, chemical probes based on the pyrazine scaffold can be synthesized to study biological processes and validate targets. nih.gov A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the pyrazine ring is not just a simple aromatic isostere but a highly interactive moiety capable of forming hydrogen bonds, π-interactions, and coordinating with metal ions. nih.govresearchgate.net

Omics Technologies: The integration of omics technologies (proteomics, transcriptomics, metabolomics) is crucial for a systems-level understanding of the cellular effects of this compound derivatives.

Proteomics: For compounds targeting histone-modifying enzymes like p300/CBP, proteomic analyses can confirm the inhibition of cellular acetylation at specific histone lysine (B10760008) residues. nih.gov This provides direct evidence of target engagement in a cellular context.

Transcriptomics: By analyzing changes in the entire set of RNA transcripts, researchers can understand the downstream effects on gene expression. For an LSD1 inhibitor, this could involve observing the upregulation of genes that are normally silenced by LSD1 activity, providing insight into the compound's functional consequences.

Metabolomics: This approach can reveal changes in cellular metabolism, which could be particularly relevant for anticancer agents that reprogram cancer cell metabolic pathways.

The use of these advanced technologies allows for a more comprehensive profiling of drug candidates, moving from simple potency measurements to a detailed understanding of their molecular interactions and cellular impact.

Addressing Current Research Gaps and Challenges in the Investigation of this compound

Despite its potential, research on this compound faces several gaps and challenges that need to be addressed for its successful development as a therapeutic agent.

Limited Compound-Specific Data: A primary gap is the lack of extensive published research focused specifically on this compound itself. Much of the current understanding is inferred from studies on structurally similar compounds, such as those with a pyridine core instead of a pyrazine ring or different substitution patterns. nih.gov Focused preclinical evaluation of the title compound is needed to determine its unique biological activity and therapeutic potential.

Selectivity and Off-Target Effects: A significant challenge in developing kinase or enzyme inhibitors is achieving high selectivity. For instance, LSD1 inhibitors must be selective against related enzymes like monoamine oxidase A and B (MAO-A and MAO-B) to avoid undesirable side effects related to neurotransmitter degradation. nih.gov While some analogs have shown high selectivity, this remains a critical parameter to optimize for any new derivative. nih.gov

Pharmacokinetic Properties: Poor physicochemical properties, such as low aqueous solubility and oral bioavailability, are common hurdles in drug development. thieme-connect.com While rational design strategies, like introducing specific substituents on the piperidine ring, can mitigate these issues, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound scaffold is a key challenge. thieme-connect.com In silico ADMET profiling is an emerging tool to predict these properties early in the design phase. doaj.org

Synthesis and Scalability: The development of efficient, cost-effective, and scalable synthetic routes is crucial. This includes methods for stereoselective synthesis to produce specific isomers, as chirality can significantly impact a drug's efficacy and safety. nih.gov Challenges in synthesis can include achieving desired regioselectivity and the stability of catalysts under various reaction conditions. nih.gov

Collaborative Opportunities in Interdisciplinary Academic Research on this compound

The multifaceted nature of the this compound scaffold necessitates a highly collaborative and interdisciplinary research approach. The diverse potential applications, from oncology to neuroscience, create numerous opportunities for academic partnerships.

Medicinal Chemistry and Structural Biology: Collaboration between synthetic medicinal chemists and structural biologists is fundamental. Chemists can design and synthesize novel analogs based on SAR principles, while structural biologists can use techniques like X-ray crystallography to solve the co-crystal structures of these compounds bound to their target proteins. nih.govnih.gov This iterative process of design, synthesis, and structural analysis is a powerful engine for optimizing lead compounds.

Pharmacology and Computational Science: Partnerships between pharmacologists and computational scientists are essential for elucidating mechanisms of action and predicting drug-like properties. Pharmacologists can conduct in vitro and in vivo assays to determine potency, selectivity, and efficacy. nih.gov Simultaneously, computational chemists can perform molecular dynamics simulations and docking studies to model ligand-protein interactions and predict ADMET properties, guiding the next round of synthesis. nih.govnih.govdoaj.org

Chemical Biology and Systems Biology: To understand the broader cellular impact, chemical biologists can develop probe molecules for target identification and validation, while systems biologists can apply omics technologies (proteomics, transcriptomics) to map the global cellular response to the compound. nih.govnih.gov This can uncover novel mechanisms, identify biomarkers for patient stratification, and reveal potential off-target effects.

Given that the pyrazine and piperidine heterocycles are core components in numerous clinically relevant agents, a collaborative effort focused on the this compound scaffold could accelerate its journey from a promising chemical entity to a valuable tool for biological research and potentially a lead for future therapeutics. nih.govnih.gov

Q & A

Basic: What synthetic strategies are effective for introducing the piperidin-4-ylmethoxy group onto pyrazine cores?

Answer: The synthesis of 2-(Piperidin-4-ylmethoxy)pyrazine derivatives often involves coupling reactions between pyrazine intermediates and piperidine-containing moieties. For example, in antiviral research, derivatives such as 2,3-bis(4-bromophenyl)-5-(piperidin-4-ylmethoxy)pyrazine were synthesized via nucleophilic substitution or Mitsunobu reactions, where the hydroxyl group on pyrazine is replaced by the piperidin-4-ylmethoxy group under optimized conditions (e.g., using coupling reagents like EDC/HOAt) . Key steps include protecting group strategies for regioselective functionalization and purification via flash chromatography to isolate regioisomers .

Basic: How does the substitution pattern on the pyrazine ring influence inhibitory activity against targets like LSD1 or flavivirus proteases?

Answer: Structure-activity relationship (SAR) studies reveal that substituents at the R5 position (e.g., 4-cyanophenyl) significantly enhance potency. For LSD1 inhibitors, pyrazine cores outperform benzene analogs, with IC₅₀ values as low as 29 nM when paired with a 4-cyanophenyl group . In flavivirus protease inhibition, bulky substituents like 4-(tert-butyl)phenyl at the 2,3-positions of pyrazine improve allosteric binding (e.g., IC₅₀ = 3.1 µM for compound 28) . Substituent polarity and steric effects are critical for target engagement.

Advanced: What in silico approaches are used to model interactions of these derivatives with enzymes like LSD1 or ZIKV protease?

Answer: Structure-guided molecular dynamics (MD) and docking simulations are employed to predict binding modes. For LSD1, models highlight the necessity of the basic piperidin-4-ylmethoxy group for forming salt bridges with Glu/Lys residues in the catalytic pocket . For ZIKV protease, MD simulations revealed that this compound derivatives bind to an allosteric pocket distinct from the charged active site, stabilizing a closed conformation of NS3 protease . These models inform rational design of analogs with improved affinity.

Advanced: How do molecular conformation and intermolecular interactions influence crystallographic stability?

Answer: X-ray crystallography of related pyrazine derivatives (e.g., 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyridopyrazine) shows planar pyrazine rings with dihedral angles of ~45° relative to substituents. π-π stacking between pyridine and pyrazine rings (centroid distance: 3.557 Å) and C–H⋯N hydrogen bonding contribute to lattice stability . Such structural insights guide the design of bioavailable analogs by optimizing packing efficiency and solubility.

Basic: What analytical techniques characterize this compound derivatives in complex matrices?

Answer: Isotope dilution GC×GC-TOFMS and LC-MS/MS are gold standards for quantification. For methoxypyrazines, headspace SPME coupled with GC×GC-NPD achieves detection limits of 0.5 ng/L, while NMR and IR validate structural integrity . Purity is confirmed via HPLC (>95%), and regioisomer separation is achieved using silica gel chromatography .

Advanced: How do electronic transitions and vibrational modes affect photophysical properties?

Answer: Pyrazine’s S₁(n→π*) and S₂(π→π*) states exhibit strong vibronic coupling, as shown by multiconfiguration time-dependent Hartree (MCTDH) simulations. The 24-mode Hamiltonian model predicts radiationless transitions (e.g., internal conversion) that reduce fluorescence yields under high-pressure conditions, critical for photostability assessments in drug formulations .

Basic: What role does the piperidine moiety play in enhancing pharmacokinetics or target binding?

Answer: The basic piperidine nitrogen facilitates protonation at physiological pH, enhancing solubility and membrane permeability. For LSD1 inhibitors, this group is essential for binding to the FAD cofactor pocket via electrostatic interactions . In antiviral compounds, it improves blood-brain barrier penetration, as evidenced by 96% reduction in ZIKV brain viral load in mice .

Advanced: What in vivo models demonstrate efficacy, and what pharmacokinetic parameters are critical?

Answer: In murine ZIKV models, oral administration of 30 mg/kg of a pyrazine derivative (compound 29) for 3 days reduced plasma and brain viral loads by 96–98%. Key PK parameters include a plasma half-life of ~4.2 h and brain-to-plasma ratio >0.8, attributed to the compound’s logP (~2.5) and moderate protein binding (~85%) .

Basic: How is regioselective synthesis achieved to minimize byproducts?

Answer: Microwave-assisted synthesis under controlled temperature (433 K) and solvent systems (e.g., methanol/acetic acid 9:1) enhances regioselectivity. For example, reaction of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione with 2,3-diaminopyridine yields 43% of the desired regioisomer, isolated via gradient elution (petroleum ether/ethyl acetate) .

Advanced: What allosteric mechanisms differentiate these compounds from active-site inhibitors?

Answer: Pyrazine derivatives like compound 29 bind to a hydrophobic allosteric pocket in flavivirus NS3 protease, inducing conformational changes that disrupt substrate access. This contrasts with active-site inhibitors, which compete with charged substrates. Structural studies (e.g., cryo-EM) show that the piperidin-4-ylmethoxy group stabilizes a "closed" protease conformation, validated via mutational analysis (e.g., Ala72Val reduces inhibitor binding) .

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2-(Piperidin-4-ylmethoxy)pyrazine
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2-(Piperidin-4-ylmethoxy)pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.